Cas no 14790-63-7 (1-(chloromethoxy)-4-nitrobenzene)

1-(Chloromethoxy)-4-nitrobenzene is a nitroaromatic compound featuring a chloromethoxy functional group at the 1-position and a nitro group at the 4-position of the benzene ring. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing groups enhances its utility in nucleophilic substitution reactions. The compound is typically a solid at room temperature and should be handled with care due to its potential toxicity and irritant properties. Its stability under controlled conditions makes it a reliable reagent for selective functionalization in multi-step synthetic routes.
1-(chloromethoxy)-4-nitrobenzene structure
14790-63-7 structure
商品名:1-(chloromethoxy)-4-nitrobenzene
CAS番号:14790-63-7
MF:C7H6NO3Cl
メガワット:187.58
CID:2778389
PubChem ID:53748911

1-(chloromethoxy)-4-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 1-(chloromethoxy)-4-nitrobenzene
    • Benzene, 1-(chloromethoxy)-4-nitro-
    • SCHEMBL10501147
    • F8884-5431
    • 14790-63-7
    • 1-(Chloromethoxy)-4-nitrobenzene
    • DTXSID50706388
    • CS-0265815
    • AKOS017529170
    • EN300-646377
    • インチ: InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2
    • InChIKey: CZTSFCVWZASDQJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 187.0036207Da
  • どういたいしつりょう: 187.0036207Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

1-(chloromethoxy)-4-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-646377-0.1g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7
0.1g
$653.0 2023-04-20
Enamine
EN300-646377-2.5g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7
2.5g
$1454.0 2023-04-20
Enamine
EN300-646377-0.5g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7
0.5g
$713.0 2023-04-20
TRC
C135026-1g
1-(Chloromethoxy)-4-nitrobenzene
14790-63-7
1g
$ 775.00 2022-06-06
Life Chemicals
F8884-5431-10g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7 95%+
10g
$2260.0 2023-09-05
Enamine
EN300-1605786-0.1g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7 95.0%
0.1g
$427.0 2025-03-21
Enamine
EN300-1605786-0.5g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7 95.0%
0.5g
$465.0 2025-03-21
Enamine
EN300-1605786-5.0g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7 95.0%
5.0g
$1406.0 2025-03-21
Life Chemicals
F8884-5431-5g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7 95%+
5g
$1565.0 2023-09-05
Life Chemicals
F8884-5431-0.5g
1-(chloromethoxy)-4-nitrobenzene
14790-63-7 95%+
0.5g
$498.0 2023-09-05

1-(chloromethoxy)-4-nitrobenzene 関連文献

1-(chloromethoxy)-4-nitrobenzeneに関する追加情報

Recent Advances in the Study of 1-(Chloromethoxy)-4-nitrobenzene (CAS: 14790-63-7) in Chemical Biology and Pharmaceutical Research

The compound 1-(chloromethoxy)-4-nitrobenzene (CAS: 14790-63-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic nitro compound, characterized by its chloromethoxy and nitro functional groups, has demonstrated versatile applications in organic synthesis, drug development, and biochemical studies. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, as well as its unique reactivity in nucleophilic substitution reactions.

One of the most notable advancements in the study of 1-(chloromethoxy)-4-nitrobenzene is its role in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use as a precursor in the synthesis of nitroaromatic derivatives with potent antibacterial activity against multidrug-resistant strains. The study reported that derivatives of this compound exhibited significant inhibition of bacterial growth, particularly in Gram-positive pathogens, by targeting essential enzymes involved in cell wall biosynthesis.

In addition to its antimicrobial potential, recent research has also investigated the compound's utility in photodynamic therapy (PDT). A 2024 paper in Chemical Communications described the synthesis of photosensitizers incorporating 1-(chloromethoxy)-4-nitrobenzene as a core structure. These photosensitizers demonstrated enhanced light absorption properties and efficient generation of reactive oxygen species (ROS), making them promising candidates for cancer treatment. The study further emphasized the compound's stability under physiological conditions, a critical factor for therapeutic applications.

Another area of interest is the compound's reactivity in cross-coupling reactions, which has been explored in the context of green chemistry. A recent study in Advanced Synthesis & Catalysis (2024) reported the use of 1-(chloromethoxy)-4-nitrobenzene in palladium-catalyzed C-C bond-forming reactions under mild conditions. The researchers achieved high yields and selectivity, underscoring the compound's potential as a sustainable building block for complex organic molecules.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 1-(chloromethoxy)-4-nitrobenzene-based compounds. Recent efforts have focused on improving synthetic routes to reduce byproduct formation and enhance yield. For instance, a 2023 study in Organic Process Research & Development proposed a modified synthesis protocol using continuous flow chemistry, which significantly improved the efficiency and safety of the production process.

In conclusion, 1-(chloromethoxy)-4-nitrobenzene (CAS: 14790-63-7) continues to be a valuable compound in chemical biology and pharmaceutical research, with recent studies highlighting its diverse applications and potential for innovation. Future research directions may include further exploration of its mechanistic pathways, optimization of its therapeutic efficacy, and development of greener synthetic methodologies. The ongoing interest in this compound underscores its importance as a versatile tool in the advancement of biomedical sciences.

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